molecular formula C15H13BrO4S B12463992 2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl thiophen-2-ylacetate

2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl thiophen-2-ylacetate

Cat. No.: B12463992
M. Wt: 369.2 g/mol
InChI Key: LINMRQGSZDCQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl thiophen-2-ylacetate is an organic compound that features a brominated methoxyphenyl group and a thiophen-2-ylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl thiophen-2-ylacetate typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with thiophene-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl thiophen-2-ylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl thiophen-2-ylacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl thiophen-2-ylacetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl thiophen-2-ylacetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H13BrO4S

Molecular Weight

369.2 g/mol

IUPAC Name

[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl] 2-thiophen-2-ylacetate

InChI

InChI=1S/C15H13BrO4S/c1-19-14-5-4-10(7-12(14)16)13(17)9-20-15(18)8-11-3-2-6-21-11/h2-7H,8-9H2,1H3

InChI Key

LINMRQGSZDCQJX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)COC(=O)CC2=CC=CS2)Br

Origin of Product

United States

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